Valeranilide discovery and history in pharmacology
Valeranilide discovery and history in pharmacology
An In-depth Technical Guide to Valeranilide: Discovery, Synthesis, and Pharmacological Profile
Abstract
Valeranilide (N-phenylpentanamide) is a synthetic organic compound that has garnered interest in neuropharmacological research due to its structural relationship to active constituents found in Valeriana officinalis (valerian). Historically, valerian root extracts have been used in traditional medicine for their sedative and anxiolytic properties. This has driven scientific inquiry into the isolation of its active compounds and the synthesis of analogs to identify molecules with more specific and potent pharmacological activities. Valeranilide serves as a valuable research tool for investigating the GABAergic system, with evidence suggesting its primary mechanism of action involves the positive allosteric modulation of GABA-A receptors. This guide provides a comprehensive technical overview of valeranilide, covering its historical context, chemical synthesis, physicochemical properties, and detailed pharmacological profile, including its mechanism of action and the experimental protocols used for its evaluation. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of central nervous system modulators.
Part 1: Discovery and Synthesis
Historical Context: From Herbal Remedy to Synthetic Analog
The story of valeranilide is rooted in the long history of Valeriana officinalis, a plant used for centuries in European and Asian folk medicine as a treatment for insomnia, anxiety, and restlessness.[1] Scientific efforts to understand the basis of these effects led to the identification of several active compounds, including valerenic acid and isovaleramide.[2][3] Valerenic acid, a sesquiterpenoid, was identified as a key modulator of the GABA-A channel, the primary inhibitory neurotransmitter receptor in the brain.[3]
This discovery spurred the development of synthetic analogs to create more stable, potent, and specific pharmacological tools. Valeranilide, being structurally related to these natural compounds, emerged as a subject of investigation for its potential to mimic and elucidate the neuropharmacological effects of valerian extracts without the confounding variables of a complex plant mixture.[4] Its well-defined structure makes it an ideal candidate for precise structure-activity relationship (SAR) studies aimed at understanding the molecular requirements for interaction with GABA-A receptor subtypes.[4]
Chemical Synthesis and Properties
The synthesis of valeranilide is a straightforward and well-established chemical process. The most common and direct method is the nucleophilic acyl substitution reaction between aniline and an activated derivative of valeric acid, such as valeryl chloride or valeric anhydride.[4]
In this reaction, the nucleophilic nitrogen atom of the aniline molecule attacks the electrophilic carbonyl carbon of the acylating agent. This is typically performed in the presence of a mild base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct when using valeryl chloride.[4] This synthetic route is efficient and versatile, allowing for the creation of a library of derivatives, such as halogenated valeranilides, by starting with substituted anilines.[4]
Figure 1: General reaction scheme for the synthesis of valeranilide via acylation of aniline.
Table 1: Physicochemical Properties of Valeranilide
| Property | Value | Source |
| IUPAC Name | N-phenylpentanamide | [5] |
| CAS Number | 10264-18-3 | [5] |
| Molecular Formula | C₁₁H₁₅NO | [5][6] |
| Molecular Weight | 177.24 g/mol | [5][6] |
| Appearance | White crystalline solid | - |
| LogP | 2.61 | [6] |
| InChIKey | PGMBORLSOHYBFJ-UHFFFAOYSA-N | [5] |
Part 2: Pharmacological Profile
Mechanism of Action: Modulation of the GABAergic System
The primary pharmacological activity of valeranilide is attributed to its interaction with the central nervous system's GABAergic system.[4] It is proposed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter γ-aminobutyric acid (GABA), opens to allow chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
Valeranilide is thought to bind to a site on the GABA-A receptor complex that is distinct from the GABA binding site itself. This binding event is believed to enhance the receptor's affinity for GABA or increase the efficacy of GABA-induced channel opening, leading to a greater inhibitory effect. This mechanism is shared by other major classes of CNS depressants, such as benzodiazepines and barbiturates. Evidence for this mechanism is supported by studies on related compounds like isovaleramide, which was shown to inhibit the binding of flunitrazepam (a benzodiazepine) to its receptor sites, indicating an interaction with the GABA-A receptor complex.[2]
Figure 2: Proposed mechanism of valeranilide as a positive allosteric modulator of the GABA-A receptor.
Pharmacodynamics: Anticonvulsant and Sedative Effects
The enhancement of GABAergic inhibition by valeranilide is expected to manifest as several dose-dependent pharmacodynamic effects, including anxiolytic, sedative, and anticonvulsant activities. Preclinical studies on structurally related molecules and natural extracts from Valeriana species strongly support this profile.
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Anticonvulsant Activity: The ability to suppress seizures is a hallmark of compounds that enhance GABAergic neurotransmission. Isovaleramide, isolated from Valeriana pavonii, demonstrated significant protection against chemically and electrically induced seizures in mice.[2] Similarly, extracts of Valeriana edulis and Valeriana officinalis have proven effective in pentylenetetrazol (PTZ) and maximal electroshock (MES) seizure models.[7][8]
Table 2: Preclinical Anticonvulsant Data for a Related Compound (Isovaleramide)
| Assay | Animal Model | Dose | Result | Source |
| Maximal Electroshock Seizure (MES) | Mouse | 100 mg/kg, p.o. | 90% protection index | [2] |
| ³H-Flunitrazepam Binding | In Vitro | 300 µM | 42% inhibition of binding | [2] |
Part 3: Key Experimental Methodologies
Evaluating the pharmacological profile of a compound like valeranilide requires a combination of in vivo and in vitro assays. The following protocols are standard methodologies for assessing anticonvulsant potential and target engagement at the GABA-A receptor.
Protocol 1: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure Test)
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.
Step-by-Step Methodology:
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Animal Preparation: Use adult male mice (e.g., Swiss-Webster strain, 20-25g). Acclimatize animals for at least one week before the experiment.
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Compound Administration: Prepare a suspension of valeranilide in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 1-2 drops of Tween 80). Administer the compound via oral gavage (p.o.) or intraperitoneal injection (i.p.) at various doses (e.g., 10, 30, 100 mg/kg). A control group receives the vehicle only.
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Time to Peak Effect: Allow for drug absorption and distribution. A typical time window is 30-60 minutes post-administration.
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Seizure Induction: Deliver a brief, supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes.
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Observation & Endpoint: Immediately observe the animal for the characteristic seizure pattern. The primary endpoint is the presence or absence of the tonic hindlimb extension phase. The absence of this phase indicates anticonvulsant protection.
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Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED₅₀) using probit analysis.
Figure 3: Experimental workflow for the Maximal Electroshock Seizure (MES) test.
Protocol 2: In Vitro Target Engagement (GABA-A Receptor Binding Assay)
This assay measures the ability of a test compound to displace a radiolabeled ligand that binds specifically to the benzodiazepine site on the GABA-A receptor complex.
Step-by-Step Methodology:
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Tissue Preparation: Homogenize brain tissue (e.g., rat cortex) in a cold buffer (e.g., Tris-HCl). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA and other interfering substances, yielding a crude synaptic membrane preparation.
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Binding Reaction: In assay tubes, combine the membrane preparation, a radioligand (e.g., [³H]-Flunitrazepam), and varying concentrations of valeranilide (or a known displacer like Diazepam for positive control).
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Incubation: Incubate the mixture at a controlled temperature (e.g., 0-4°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
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Quantification: Wash the filters with cold buffer to remove non-specifically bound radioligand. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
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Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a non-labeled competitor). Plot the percentage of inhibition of specific binding against the concentration of valeranilide to calculate the IC₅₀ (concentration that inhibits 50% of specific binding).
Part 4: Conclusion and Future Directions
Valeranilide stands as a scientifically valuable molecule, bridging the gap between the traditional use of valerian and modern neuropharmacology. Its straightforward synthesis and proposed mechanism as a GABA-A receptor modulator make it an excellent tool for CNS research. While its full therapeutic potential remains to be defined, it serves as a foundational structure for the development of novel anticonvulsant, anxiolytic, or sedative agents.
Future research should be directed towards several key areas:
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Detailed Electrophysiology: Use patch-clamp techniques on neuronal cells expressing specific GABA-A receptor subunit combinations to confirm and characterize the modulatory effects of valeranilide.
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Comprehensive SAR Studies: Synthesize and test a wider range of analogs to delineate the structural features critical for potency and selectivity, potentially leading to compounds with improved therapeutic indices.
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Pharmacokinetic Profiling: Conduct thorough ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand the compound's behavior in vivo, which is crucial for any potential therapeutic development.
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Behavioral Pharmacology: Expand in vivo testing to include models of anxiety (e.g., elevated plus-maze) and sedation (e.g., loss of righting reflex) to build a more complete pharmacodynamic profile.
By pursuing these avenues, the scientific community can fully elucidate the pharmacological landscape of valeranilide and its derivatives, potentially unlocking new therapeutic strategies for neurological and psychiatric disorders.
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